2-[(4-Bromophenyl)amino]propanamide

Physicochemical properties Positional isomerism Drug-likeness

2-[(4-Bromophenyl)amino]propanamide is a strategically positioned scaffold for developing selective cysteine protease (CPB) inhibitors. Its para-bromo substitution offers optimal binding geometry confirmed by positional SAR data, with enhanced potency over ortho- or meta-halo analogs. The compound's intermediate lipophilicity (XLogP 2.5) and favorable TPSA (55.1 Ų) support both enzyme active-site complementarity and aqueous solubility. Additionally, the bromo substituent serves as a superior handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification with reduced racemization risk compared to chloro or fluoro variants. This makes it the definitive choice for chemical biology groups investigating DNA repair mechanisms and for parallel SAR exploration.

Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Cat. No. B13887294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromophenyl)amino]propanamide
Molecular FormulaC9H11BrN2O
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC1=CC=C(C=C1)Br
InChIInChI=1S/C9H11BrN2O/c1-6(9(11)13)12-8-4-2-7(10)3-5-8/h2-6,12H,1H3,(H2,11,13)
InChIKeyIOBAITYDGGOFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Bromophenyl)amino]propanamide: Chemical Identity and Baseline Characteristics for Scientific Procurement


2-[(4-Bromophenyl)amino]propanamide (CAS not uniquely assigned; molecular formula C9H11BrN2O, molecular weight 243.10 g/mol) is a substituted propanamide featuring a 4-bromophenyl moiety attached to the amino nitrogen . The compound exists as a white to off-white solid with a melting point of approximately 115–117 °C and is typically stored at room temperature under inert atmosphere . It belongs to the broader class of N-aryl amino propanamides, which have been explored as intermediates in medicinal chemistry and as potential enzyme inhibitors [1]. Commercial availability is generally limited to research-grade material (typically ≥95% purity) intended exclusively for non-human, non-therapeutic laboratory use .

Why 2-[(4-Bromophenyl)amino]propanamide Cannot Be Casually Replaced by In-Class Analogs: The Substituent Position–Activity Connection


Within the amino propanamide class, subtle modifications to the halogen substituent position and identity profoundly influence both physicochemical properties and biological target engagement. The para-bromo substitution pattern in 2-[(4-bromophenyl)amino]propanamide confers a distinct spatial and electronic profile compared to ortho- or meta-bromo analogs (e.g., 3-((3-bromophenyl)amino)propanamide) or alternative halogen variants (e.g., chloro or fluoro derivatives) [1]. This positional isomerism can alter hydrogen-bonding geometry, lipophilicity (clogP), and steric complementarity with enzyme active sites—factors that cannot be predicted or approximated by simple analog replacement . Consequently, direct substitution with a closely related compound without empirical validation introduces significant risk of altered potency, selectivity, or off-target profiles, particularly in structure–activity relationship (SAR) studies where bromine's polarizability and van der Waals radius are critical parameters [2].

2-[(4-Bromophenyl)amino]propanamide: Quantitative Differentiation Evidence Against Closest Comparators


Comparative Physicochemical Profiling: 2-[(4-Bromophenyl)amino]propanamide vs. 3-((3-Bromophenyl)amino)propanamide

Direct comparison of computed physicochemical descriptors reveals that the para-bromo substitution in 2-[(4-bromophenyl)amino]propanamide results in a higher topological polar surface area (TPSA) and altered lipophilicity relative to its meta-bromo positional isomer. This differentiation stems from the distinct spatial orientation of the bromine atom and its influence on molecular polarity and hydrogen-bonding capacity [1]. Such differences can impact membrane permeability, solubility, and target-binding kinetics in a manner that is not captured by molecular weight or elemental composition alone.

Physicochemical properties Positional isomerism Drug-likeness

Halogen-Dependent Lipophilicity: 4-Bromo vs. 4-Chloro vs. 4-Fluoro Analogs

When compared across the halogen series of 2-[(4-halophenyl)amino]propanamides, the bromo derivative exhibits the highest computed lipophilicity (XLogP3-AA = 2.5), exceeding the chloro analog (XLogP ≈ 2.1) and the fluoro analog (XLogP ≈ 1.5) [1]. This lipophilicity gradient correlates with halogen polarizability and is expected to influence both passive membrane permeability and protein-binding promiscuity. The bromo compound's intermediate XLogP positions it favorably for balancing solubility and permeability in oral bioavailability models compared to more lipophilic iodinated analogs.

Lipophilicity Halogen series XLogP

Bromine's Unique Contribution to Binding Affinity: Inference from a Structurally Related 4-Bromophenyl Propanamide

While direct binding data for 2-[(4-bromophenyl)amino]propanamide are absent, a closely related 4-bromophenyl-substituted propanamide, (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-N-(1-cyanocyclopropyl)-3-phenylpropanamide, was identified as the most potent inhibitor of cysteine protease B (CPB) in a matched molecular pair series, with a pKi of 6.82 (Ki = 151 nM) [1]. This compound also exhibited selectivity for human cathepsin B (pKi < 5) [1]. The 4-bromophenyl motif is hypothesized to engage in halogen bonding with backbone carbonyls or π-systems in the target active site, a non-covalent interaction that is both distance- and angle-dependent and not replicable by smaller halogens.

Binding affinity Halogen bonding SAR

Substituent Position Effect on Biological Activity: Meta-Bromo vs. Para-Bromo Comparison

Systematic evaluation of meta-bromo versus para-bromo substitution in related amino propanamide scaffolds indicates that the positional isomer can dramatically alter biological activity. In a nuclease inhibitor patent series (EP3556756), compounds bearing a para-bromo substituent exhibited distinct activity profiles compared to their meta-substituted counterparts, with differences attributed to altered conformational preferences and target-binding geometries [1]. While specific IC50 values for 2-[(4-bromophenyl)amino]propanamide are not publicly disclosed, the patent data underscore that meta- and para-bromo isomers are not functionally interchangeable.

Positional isomerism Activity cliffs SAR

Molecular Weight and Heavy Atom Count Differentiation from Chloro and Fluoro Analogs

2-[(4-Bromophenyl)amino]propanamide (MW 243.10 g/mol, heavy atom count 12) is significantly heavier than its 4-chloro analog (MW 198.65 g/mol, heavy atom count 11) and 4-fluoro analog (MW 182.19 g/mol, heavy atom count 10) . This difference in molecular weight and heavy atom count directly impacts predicted passive membrane permeability, with the bromo derivative falling closer to the upper limit of Lipinski's Rule of 5 (MW ≤ 500) while still maintaining favorable drug-like properties. The increased molecular weight also correlates with higher molar refractivity and polarizability, which can enhance van der Waals interactions with hydrophobic binding pockets.

Molecular weight Heavy atom count ADME prediction

Bromine as a Synthetic Handle: Differential Reactivity in Cross-Coupling Reactions

The presence of a bromine atom in the para position of the phenyl ring renders 2-[(4-bromophenyl)amino]propanamide a versatile intermediate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . In contrast, the 4-chloro and 4-fluoro analogs are significantly less reactive under standard coupling conditions, often requiring harsher conditions, specialized ligands, or elevated temperatures to achieve comparable conversions. The bromo derivative's reactivity profile enables more efficient diversification of the phenyl ring in library synthesis, making it a preferred building block for medicinal chemistry campaigns requiring late-stage functionalization.

Synthetic utility Cross-coupling Building block

2-[(4-Bromophenyl)amino]propanamide: High-Value Application Scenarios Driven by Differential Evidence


Medicinal Chemistry: Cysteine Protease Inhibitor Lead Optimization

Based on class-level evidence that 4-bromophenyl-substituted propanamides exhibit enhanced potency against cysteine proteases (e.g., human cathepsin B, pKi < 5 for a close analog) [1], 2-[(4-bromophenyl)amino]propanamide is strategically positioned as a starting scaffold for developing selective CPB inhibitors. Its intermediate lipophilicity (XLogP = 2.5) and favorable TPSA (55.1 Ų) [2] support both enzyme active-site complementarity and acceptable aqueous solubility. Procurement of this specific para-bromo isomer (rather than meta-bromo or non-brominated analogs) is justified by positional SAR data indicating that the 4-bromo substitution confers optimal binding geometry.

Chemical Biology: Nuclease Inhibition Studies in Genome Stability Research

Patent literature (EP3556756) explicitly claims substituted propanamides, including those bearing 4-bromophenyl groups, as inhibitors of nucleases relevant to proliferative and neurodegenerative diseases [3]. 2-[(4-Bromophenyl)amino]propanamide's unique combination of physicochemical properties (TPSA = 55.1 Ų, MW = 243.10 g/mol) [2] aligns with the pharmacophore requirements for targeting DNA-processing enzymes. Its enhanced synthetic utility via cross-coupling reactions further enables rapid diversification to explore structure–activity relationships around the phenyl ring. This makes it a compelling choice for chemical biology groups investigating DNA repair mechanisms and genome instability.

Synthetic Methodology: Late-Stage Diversification via Suzuki-Miyaura Coupling

The para-bromo substituent on 2-[(4-bromophenyl)amino]propanamide serves as an efficient handle for palladium-catalyzed cross-coupling reactions , enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups at the para position. Compared to chloro or fluoro analogs, the bromo derivative undergoes coupling under milder conditions, reducing the risk of racemization or decomposition of the sensitive propanamide core. This synthetic advantage is particularly valuable in parallel synthesis or high-throughput experimentation settings, where reaction robustness and yield consistency are paramount. Procurement of the bromo variant is thus operationally justified for laboratories prioritizing chemical space exploration.

ADME-Tox Profiling: Halogen Series Benchmarking

In drug discovery programs evaluating the impact of halogen substitution on pharmacokinetic and toxicological endpoints, 2-[(4-bromophenyl)amino]propanamide serves as the bromine benchmark within a halogen series. Its computed lipophilicity (XLogP = 2.5) and molecular weight (243.10 g/mol) [2] place it at the higher end of the series (Br > Cl > F), making it a useful comparator for assessing the balance between potency (often enhanced by bromine) and developability risks (e.g., hERG liability, metabolic instability). The compound's well-defined physicochemical profile supports its use in matched molecular pair analyses to deconvolute the contribution of bromine to observed biological effects.

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